Superior MDM2 Binding Affinity over Nutlin-3a
MI-1061 exhibits a Ki of 0.16 nM for MDM2, which is 562-fold more potent than Nutlin-3a (Ki = 90 nM), a first-generation MDM2 inhibitor that advanced to Phase III clinical trials [1]. This >500-fold improvement in target engagement translates to lower effective concentrations required for p53 activation and may correlate with improved therapeutic index.
| Evidence Dimension | MDM2 Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 0.16 nM |
| Comparator Or Baseline | Nutlin-3a: 90 nM |
| Quantified Difference | 562-fold higher affinity (lower Ki) |
| Conditions | In vitro biochemical assay, recombinant MDM2 protein |
Why This Matters
Higher binding affinity (lower Ki) permits lower dosing to achieve target engagement, potentially reducing off-target toxicity and improving safety margins.
- [1] Aguilar A, Lu J, Liu L, Du D, Bernard D, McEachern D, Przybranowski S, Li X, Luo R, Wen B, Sun D, Wang H, Wen J, Wang G, Zhai Y, Guo M, Yang D, Wang S. Design of chemically stable, potent, and efficacious MDM2 inhibitors that exploit the retro-mannich ring-opening-cyclization reaction mechanism in spiro-oxindoles. J Med Chem. 2014 Dec 26;57(24):10486-98. View Source
